

CAS number and molecular structure of 9-Chloroacridine

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Compound of Interest

Compound Name: 9-Chloroacridine

Cat. No.: B074977

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9-Chloroacridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloroacridine is a heterocyclic aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure allows it to intercalate with DNA, a property that has been extensively exploited in the development of antimicrobial, anticancer, antiviral, and antiparasitic agents.^[1] This technical guide provides an in-depth overview of the core chemical and physical properties of **9-Chloroacridine**, its synthesis, reactivity, and its significant role in medicinal chemistry. Detailed experimental protocols and a summary of its impact on key cellular signaling pathways are also presented to facilitate further research and drug development endeavors.

Core Properties of 9-Chloroacridine

9-Chloroacridine, with the CAS number 1207-69-8, is a yellow crystalline solid.^{[2][3]} Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1207-69-8	[2][4][5][6][7][8]
Molecular Formula	C13H8ClN	[2][4][6][7][8]
Molecular Weight	213.66 g/mol	[2][4][6][8]
Melting Point	116-120 °C	[2][5]
Boiling Point	346.74°C (estimate)	[2]
Appearance	Light yellow to yellow solid	[2]
IUPAC Name	9-chloroacridine	[8]
Synonyms	9-chloracridine, Acridine, 9-chloro-	[2][6][7]

Spectral Data

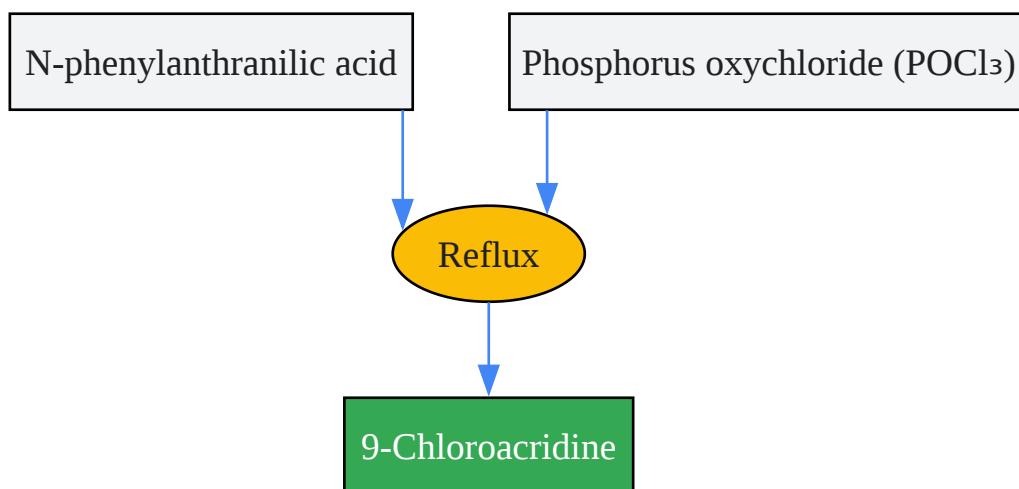
Spectrum Type	Key Peaks/Shifts (δ)	Reference
^1H NMR (400 MHz, CDCl_3)	8.34–8.32 (d, 2H), 8.2–8.1 (d, 2H), 7.77–7.73 (t, 2H), 7.58–7.54 (m, 2H)	[3]
IR (KBr) cm^{-1}	3464, 3085, 3029, 2899, 1633, 1583, 1521, 1473, 1373, 1275, 1159, 1113, 1034	[3]

Synthesis and Reactivity

The primary route for the synthesis of **9-Chloroacridine** involves the cyclization of N-phenylanthranilic acid followed by chlorination using phosphorus oxychloride.[3][9] It is a versatile precursor for a variety of 9-substituted acridines through nucleophilic substitution reactions.[1][10]

Synthesis of 9-Chloroacridine from N-phenylanthranilic acid

A common and effective method for the laboratory-scale synthesis of **9-Chloroacridine** is the reaction of N-phenylanthranilic acid with phosphorus oxychloride.[3]

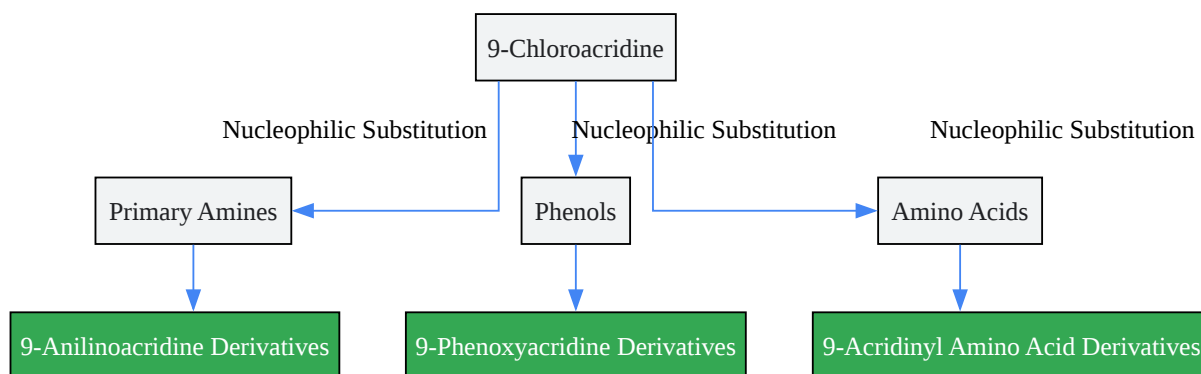


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Synthesis of **9-Chloroacridine**.

Reactivity and Derivatization

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse range of derivatives by reacting **9-Chloroacridine** with various nucleophiles such as amines, phenols, and amino acids.[1][10][11]



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Derivatization of **9-Chloroacridine**.

Experimental Protocols

Synthesis of 9-Chloroacridine

This protocol is adapted from a literature procedure.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add N-phenylanthranilic acid (0.023 mol).
- **Reagent Addition:** Carefully add phosphorus oxychloride (0.176 mol) to the flask.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice.
- **Neutralization:** Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to a weakly basic pH.
- **Isolation:** Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **9-Chloroacridine**.

Synthesis of 9-Anilinoacridine Derivatives

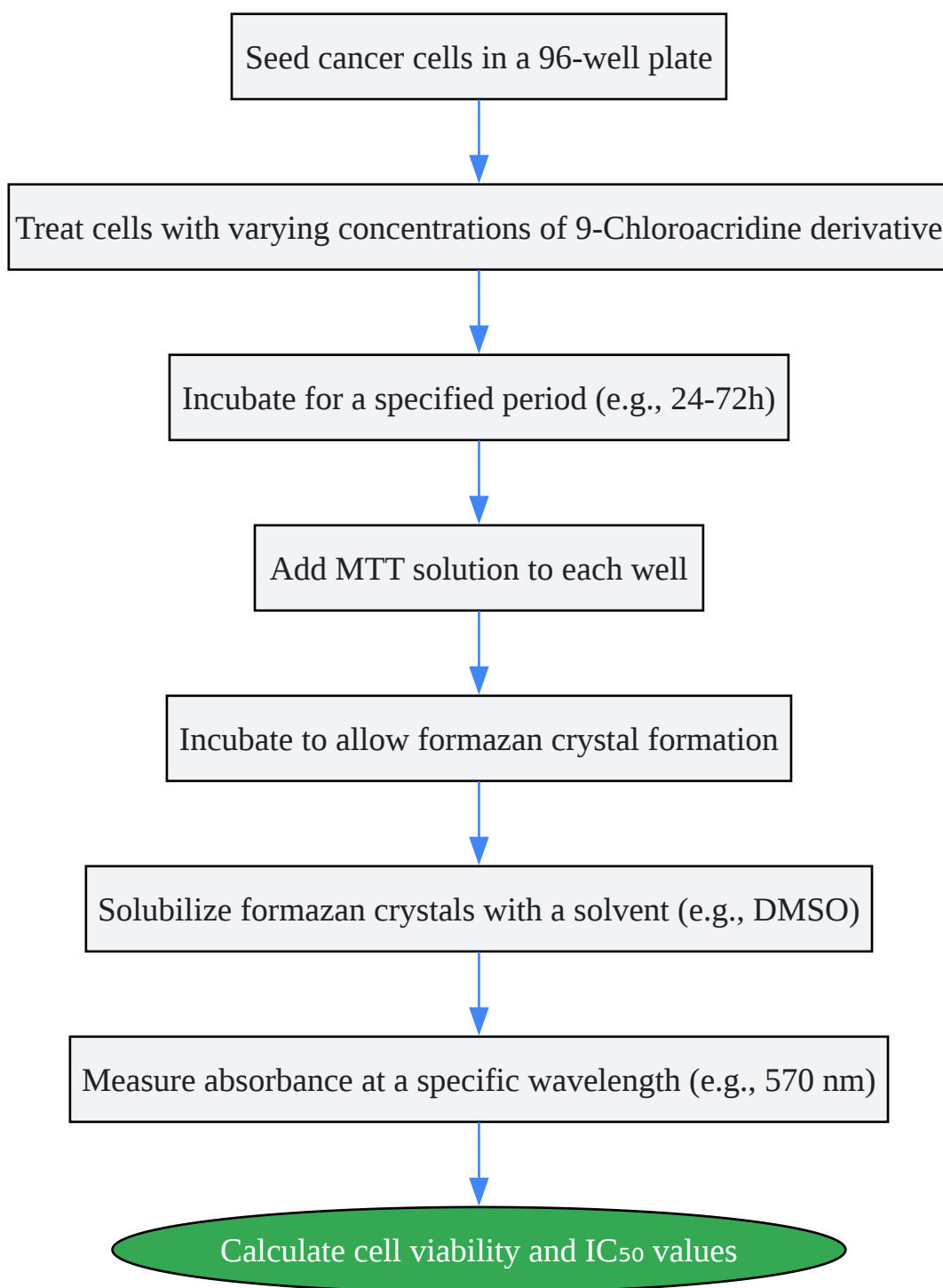
This is a general procedure for the synthesis of 9-anilinoacridine derivatives from **9-Chloroacridine**. [3]

- **Reaction Setup:** Dissolve **9-Chloroacridine** (0.001 mol) in phenol at 100 °C in a round-bottom flask under a nitrogen atmosphere.
- **Nucleophile Addition:** Add the desired primary amine (0.001 mol) to the reaction mixture.

- **Reflux:** Reflux the mixture for 2 hours. Monitor the reaction by TLC.
- **Work-up:** After completion, cool the reaction to room temperature. Dissolve the residue in ethanol and pour it into diethyl ether to precipitate the product.
- **Isolation and Purification:** Collect the solid by filtration, wash with diethyl ether, and dry. The product can be further purified by recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3]



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MTT Assay Workflow.

Biological Applications and Signaling Pathways

Derivatives of **9-Chloroacridine**, particularly 9-aminoacridines, have demonstrated a broad spectrum of biological activities, including significant anticancer properties.^[1]^[3] These compounds are known to exert their effects through various mechanisms, including DNA intercalation and modulation of key cellular signaling pathways.^[1]

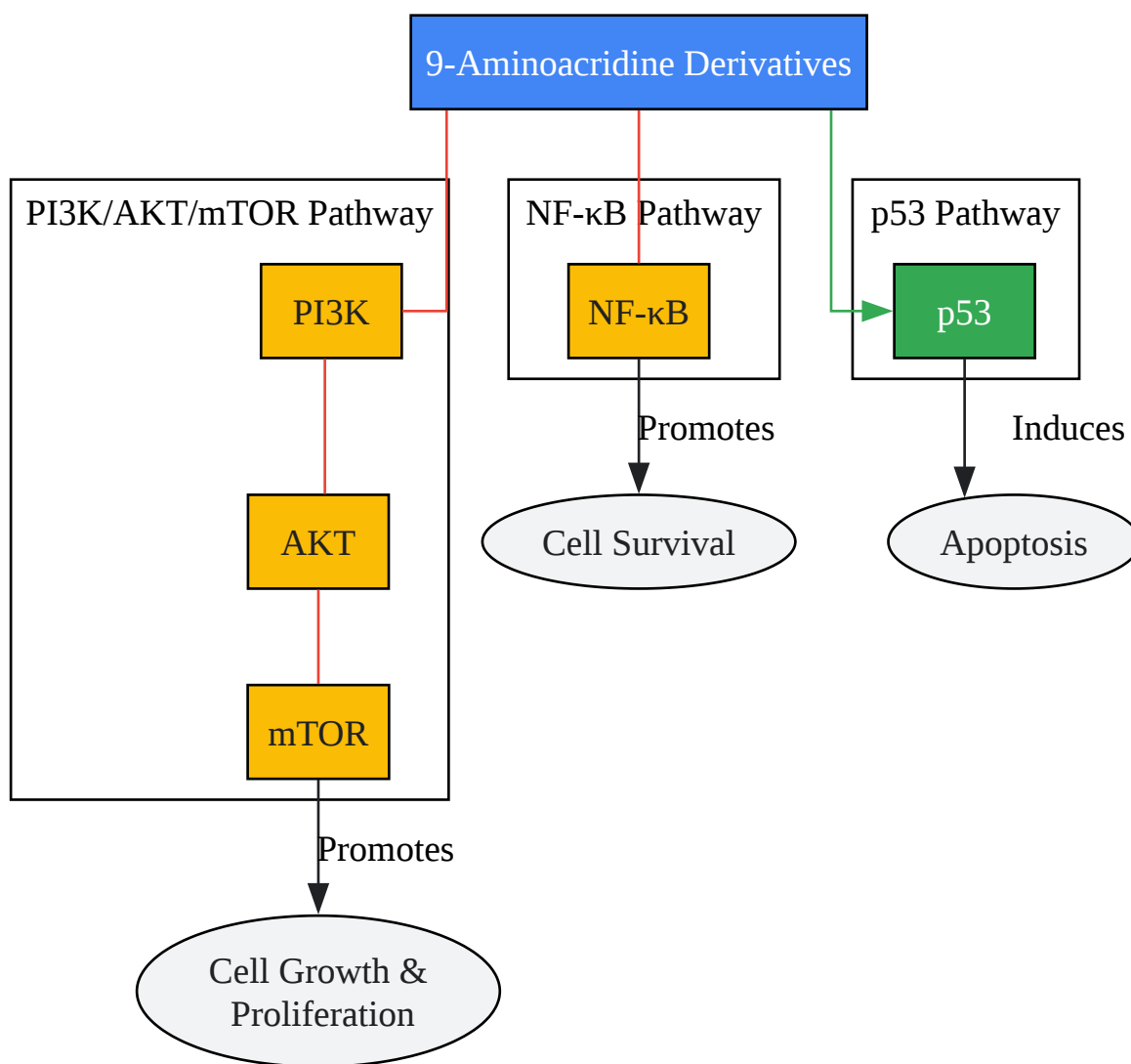
Anticancer Activity

Numerous studies have reported the potent anticancer effects of 9-aminoacridine derivatives against various cancer cell lines.^[3]^[12] For instance, certain 9-anilinoacridine derivatives have shown cytotoxic effects on lung (A-549) and cervical (HeLa) cancer cell lines.^[3]

Compound	Cell Line	IC ₅₀ (µg/mL)	Reference
Compound 7 (a 9-anilinoacridine derivative)	HeLa	31.25	^[3]
Compound 7 (a 9-anilinoacridine derivative)	A-549	36.25	^[3]
Compound 9 (a 9-anilinoacridine derivative)	HeLa	13.75	^[3]
Compound 9 (a 9-anilinoacridine derivative)	A-549	18.75	^[3]

Impact on Cellular Signaling Pathways

9-Aminoacridine-based drugs have been shown to target several critical signaling pathways involved in cancer cell proliferation and survival. These include the PI3K/AKT/mTOR, NF-κB, and p53 pathways.^[13] Furthermore, 9-aminoacridine has been identified as an inhibitor of ribosome biogenesis.^[14]



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